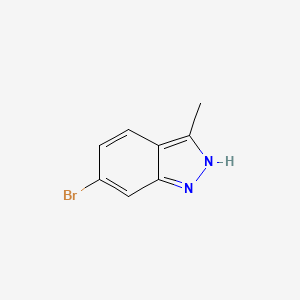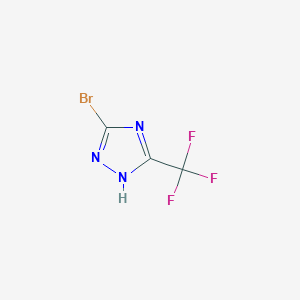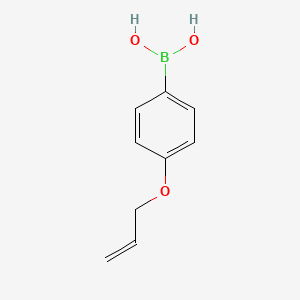
6-溴-3-甲基-1H-吲唑
描述
“6-Bromo-3-methyl-1H-indazole” is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 g/mol . This compound is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of indazole derivatives, including “6-Bromo-3-methyl-1H-indazole”, has been a subject of interest in the field of medicinal chemistry . Various methods have been developed for the synthesis of indazole derivatives, which involve transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-methyl-1H-indazole” includes a bromine atom attached to the 6th carbon of the indazole ring and a methyl group attached to the 3rd carbon . The compound has a 2D structure and a 3D conformer .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-3-methyl-1H-indazole” include a molecular weight of 211.06 g/mol, a computed XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 0, an exact mass of 209.97926 g/mol, a monoisotopic mass of 209.97926 g/mol, a topological polar surface area of 28.7 Ų, a heavy atom count of 11, a formal charge of 0, and a complexity of 151 .
科学研究应用
晶体和分子结构分析
对硝基吲唑类化合物的晶体和分子结构进行了广泛研究,包括类似于6-溴-3-甲基-1H-吲唑的化合物。这些研究涉及使用X射线衍射和NMR光谱对化合物进行表征,从而揭示其分子几何结构和相互作用,这对于理解其生物活性(Cabildo et al., 2011)至关重要。
合成和化学反应
研究重点放在吲唑异构体的区域特异性合成上,这对于开发具有潜在生物活性的各种基于吲唑的化合物至关重要(Dandu et al., 2007)。类似地,对各种吲唑衍生物的合成和研究已经进行,以探索它们在材料科学或作为药物中间体等各种应用中的潜力(Hurtado et al., 2009)。
生物学和药理学特性
对吲唑衍生物的生物学和药理学特性进行了重要研究。研究评估了这些化合物在抑制α-葡萄糖苷酶等酶和其抗氧化活性方面的潜力,这是开发治疗剂的关键方面(Mphahlele等,2020)。此外,已经探索了吲唑骨架的抗微生物和抗真菌特性,展示了它们在应对各种传染性疾病中的重要性(Panda et al., 2022)。
抗癌研究
已经研究了吲唑衍生物作为抗癌剂的潜力。这项研究涉及合成各种基于吲唑的化合物,并评估它们对不同癌细胞系的疗效,有助于开发新的癌症治疗方法(Hoang et al., 2022)。
安全和危害
When handling “6-Bromo-3-methyl-1H-indazole”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation . The compound should be stored in a dry, cool, and well-ventilated place, protected from moisture .
未来方向
Indazole derivatives, including “6-Bromo-3-methyl-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic methods for indazole derivatives and exploring their potential applications in various therapeutic areas .
作用机制
Target of Action
6-Bromo-3-methyl-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been reported to act as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, and/or modulate the activity of their target kinases . This modulation can lead to changes in the cellular functions controlled by these kinases, potentially leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-3-methyl-1H-indazole are likely to be those regulated by its target kinases. For instance, PI3Kδ is involved in several signaling pathways that control cellular functions. Inhibition of PI3Kδ by 6-Bromo-3-methyl-1H-indazole could therefore affect these pathways and their downstream effects .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been reported . It has a LogP value of 3.05, indicating a moderate level of lipophilicity, which could influence its absorption and distribution . Its water solubility is reported to be moderately soluble, which could also affect its absorption and distribution .
Result of Action
The molecular and cellular effects of 6-Bromo-3-methyl-1H-indazole’s action would depend on the specific context of its use. For instance, in the context of cancer treatment, it has been reported that some indazole derivatives can hinder the viability of various human cancer cell lines . Therefore, it is possible that 6-Bromo-3-methyl-1H-indazole could have similar effects.
Action Environment
The action, efficacy, and stability of 6-Bromo-3-methyl-1H-indazole could be influenced by various environmental factors. For instance, its stability could be affected by factors such as temperature and pH . Its action and efficacy could be influenced by the specific biological environment in which it is used, including the presence of other molecules, the state of the target cells, and the overall health status of the individual .
生化分析
Biochemical Properties
6-Bromo-3-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . This inhibition occurs through the binding of 6-Bromo-3-methyl-1H-indazole to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of 6-Bromo-3-methyl-1H-indazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, which triggers the caspase cascade and ultimately cell death. Furthermore, 6-Bromo-3-methyl-1H-indazole influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and growth.
Molecular Mechanism
At the molecular level, 6-Bromo-3-methyl-1H-indazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as tyrosine kinases . This binding prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cell survival and proliferation. Additionally, 6-Bromo-3-methyl-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Bromo-3-methyl-1H-indazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In in vitro studies, the effects of 6-Bromo-3-methyl-1H-indazole on cellular function have been observed to persist for several days, with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has demonstrated long-term effects on tumor growth and metastasis, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and immune suppression have been observed . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce apoptosis in healthy cells. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 6-Bromo-3-methyl-1H-indazole while minimizing its toxic effects.
Metabolic Pathways
6-Bromo-3-methyl-1H-indazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cancer cells . Additionally, 6-Bromo-3-methyl-1H-indazole can modulate the activity of enzymes involved in lipid metabolism, resulting in altered lipid synthesis and storage . These metabolic changes contribute to the compound’s overall anticancer effects by depriving cancer cells of essential nutrients and energy sources.
Transport and Distribution
The transport and distribution of 6-Bromo-3-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. The compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 6-Bromo-3-methyl-1H-indazole can bind to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments . The compound’s lipophilic nature also allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets .
Subcellular Localization
The subcellular localization of 6-Bromo-3-methyl-1H-indazole is crucial for its activity and function. Studies have shown that the compound predominantly localizes to the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, 6-Bromo-3-methyl-1H-indazole can bind to enzymes and signaling proteins, modulating their activity and function . In the nucleus, the compound can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the subcellular localization and activity of 6-Bromo-3-methyl-1H-indazole .
属性
IUPAC Name |
6-bromo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRYFUBGFMXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612612 | |
| Record name | 6-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7746-27-2 | |
| Record name | 6-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)




